Acide 4-oxo-2,4-diphénylbutanoïque

Vue d'ensemble

Description

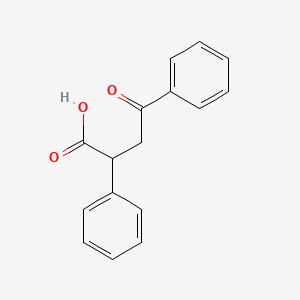

4-Oxo-2,4-diphenylbutanoic acid: is an organic compound with the molecular formula C16H14O3. It is characterized by the presence of a ketone group (oxo) and two phenyl groups attached to a butanoic acid backbone.

Applications De Recherche Scientifique

Chemistry: 4-Oxo-2,4-diphenylbutanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .

Biology and Medicine: Its derivatives have shown biological activity, including anti-inflammatory and analgesic properties.

Industry: In the industrial sector, 4-Oxo-2,4-diphenylbutanoic acid can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .

Mécanisme D'action

Target of Action

The primary target of 4-Oxo-2,4-diphenylbutanoic acid is MenB , the 1,4-dihydroxyl-2-naphthoyl-CoA synthase in the bacterial menaquinone (MK) biosynthesis pathway . This enzyme plays a crucial role in the production of menaquinone, an essential component of the electron transport chain in bacteria.

Mode of Action

4-Oxo-2,4-diphenylbutanoic acid inhibits MenB through the formation of an adduct with coenzyme A (CoA) . This interaction prevents MenB from participating in the MK biosynthesis pathway, thereby disrupting the electron transport chain and inhibiting bacterial growth.

Biochemical Pathways

The compound affects the menaquinone biosynthesis pathway . By inhibiting MenB, it disrupts the production of menaquinone, a key electron carrier in the bacterial electron transport chain. This disruption can lead to a decrease in ATP production, affecting various downstream processes that rely on ATP, such as DNA replication, protein synthesis, and nutrient uptake.

Result of Action

The inhibition of MenB by 4-Oxo-2,4-diphenylbutanoic acid leads to a disruption in the production of menaquinone . This disruption can cause a decrease in ATP production, leading to a slowdown or halt in bacterial growth. The exact molecular and cellular effects would depend on the specific bacterial strain and its reliance on the menaquinone pathway.

Analyse Biochimique

Biochemical Properties

4-Oxo-2,4-diphenylbutanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cyclooxygenase, where 4-Oxo-2,4-diphenylbutanoic acid acts as an inhibitor. This interaction is crucial in the modulation of inflammatory responses. Additionally, 4-Oxo-2,4-diphenylbutanoic acid has been shown to bind to serum albumin, which affects its distribution and availability in the bloodstream .

Cellular Effects

4-Oxo-2,4-diphenylbutanoic acid influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in inflammation and pain. By inhibiting cyclooxygenase, 4-Oxo-2,4-diphenylbutanoic acid reduces the production of prostaglandins, which are mediators of inflammation. This leads to a decrease in inflammatory responses and pain sensation. Furthermore, 4-Oxo-2,4-diphenylbutanoic acid has been shown to impact gene expression related to inflammatory pathways .

Molecular Mechanism

The molecular mechanism of 4-Oxo-2,4-diphenylbutanoic acid involves its interaction with cyclooxygenase enzymes. By binding to the active site of these enzymes, 4-Oxo-2,4-diphenylbutanoic acid inhibits their activity, leading to a reduction in the synthesis of prostaglandins. This inhibition is achieved through the formation of a stable complex between 4-Oxo-2,4-diphenylbutanoic acid and the enzyme, preventing the conversion of arachidonic acid to prostaglandins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Oxo-2,4-diphenylbutanoic acid have been studied over time. It has been found to be relatively stable under standard laboratory conditions. Prolonged exposure to light and heat can lead to its degradation. Long-term studies have shown that 4-Oxo-2,4-diphenylbutanoic acid maintains its inhibitory effects on cyclooxygenase over extended periods, making it a reliable compound for biochemical research .

Dosage Effects in Animal Models

The effects of 4-Oxo-2,4-diphenylbutanoic acid vary with different dosages in animal models. At low doses, it effectively reduces inflammation and pain without causing significant adverse effects. At higher doses, 4-Oxo-2,4-diphenylbutanoic acid can lead to toxicity, including gastrointestinal disturbances and renal impairment. These findings highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

4-Oxo-2,4-diphenylbutanoic acid is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites are then excreted through the kidneys. The interaction of 4-Oxo-2,4-diphenylbutanoic acid with cytochrome P450 enzymes can affect the metabolic flux and levels of other metabolites in the body .

Transport and Distribution

The transport and distribution of 4-Oxo-2,4-diphenylbutanoic acid within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to bind to serum albumin, which facilitates its transport in the bloodstream. Additionally, 4-Oxo-2,4-diphenylbutanoic acid can cross cell membranes through passive diffusion, allowing it to reach its target sites within cells .

Subcellular Localization

The subcellular localization of 4-Oxo-2,4-diphenylbutanoic acid is primarily in the cytoplasm and nucleus. It does not possess specific targeting signals or post-translational modifications that direct it to specific organelles. Its presence in the cytoplasm and nucleus allows it to interact with various enzymes and proteins involved in inflammatory pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Aldol Condensation: One common method for synthesizing 4-Oxo-2,4-diphenylbutanoic acid involves the aldol condensation of benzaldehyde with acetophenone, followed by oxidation.

Microwave-Assisted Synthesis: Another method involves the use of microwave irradiation to accelerate the aldol condensation reaction.

Industrial Production Methods: Industrial production methods for 4-Oxo-2,4-diphenylbutanoic acid are not well-documented in the literature. the principles of aldol condensation and oxidation are likely employed on a larger scale with appropriate modifications to optimize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 4-Oxo-2,4-diphenylbutanoic acid can undergo oxidation reactions, particularly at the phenyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, nitrating agents

Major Products Formed:

Oxidation: Carboxylic acids, quinones

Reduction: Alcohols

Substitution: Halogenated or nitrated derivatives

Comparaison Avec Des Composés Similaires

4-Oxo-4-phenylbutanoic acid: This compound is structurally similar but lacks one of the phenyl groups.

2,4-Diphenylbutanoic acid: This compound lacks the oxo group and has different chemical behavior and applications.

Uniqueness: 4-Oxo-2,4-diphenylbutanoic acid is unique due to the presence of both oxo and phenyl groups, which confer specific chemical reactivity and biological activity

Activité Biologique

4-Oxo-2,4-diphenylbutanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

4-Oxo-2,4-diphenylbutanoic acid is characterized by its keto and carboxylic acid functional groups, which contribute to its reactivity and biological interactions. Its structure can be represented as follows:

Antibacterial Properties

Research has shown that derivatives of 4-oxo-2,4-diphenylbutanoic acid exhibit potent antibacterial activity against Mycobacterium tuberculosis. A study highlighted the discovery of 2-amino-4-oxo-4-phenylbutanoate as an inhibitor of the MenB enzyme involved in menaquinone biosynthesis. The minimum inhibitory concentrations (MIC) for certain derivatives were reported as low as 0.6 μg/mL against replicating M. tuberculosis and 1.5 μg/mL against non-replicating forms .

Table 1: Antibacterial Activity of 4-Oxo-2,4-diphenylbutanoic Acid Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2-Amino-4-oxo-4-phenylbutanoate | 0.6 | M. tuberculosis |

| 2b | >20 | Selectivity index |

| 3b | >20 | Selectivity index |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of 4-phenyl-4-oxo-butanoic acid derivatives. These compounds have been identified as inhibitors of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in various neurodegenerative diseases such as Alzheimer's and Huntington's disease. By inhibiting this enzyme, these compounds may help modulate neuroinflammatory responses and protect neuronal integrity .

Case Study: Neuroprotective Mechanism

In a study investigating the effects of kynurenine metabolism on neurodegeneration, it was found that inhibiting KYN-3-OHase with these derivatives increased levels of kynurenic acid (KYNA), a neuroprotective metabolite, while decreasing levels of quinolinic acid (QUIN), which is neurotoxic .

Oxidation Studies

The oxidation kinetics of 4-oxo-2,4-diphenylbutanoic acid have been extensively studied using various oxidizing agents such as tripropylammonium fluorochromate (TriPAFC). These studies indicate that the oxidation process leads to the formation of benzoic acid as a primary product. The reaction follows pseudo-first-order kinetics with respect to the oxidant concentration .

Table 2: Kinetic Parameters for Oxidation Reactions

| Reaction Medium | k_obs (s⁻¹) | Temperature (K) |

|---|---|---|

| 50% Acetic Acid - 50% Water | Variable | 303 |

| Presence of Picolinic Acid | Enhanced | 303 |

Propriétés

IUPAC Name |

4-oxo-2,4-diphenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-15(13-9-5-2-6-10-13)11-14(16(18)19)12-7-3-1-4-8-12/h1-10,14H,11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJVYXJKBFVHPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287292 | |

| Record name | 4-oxo-2,4-diphenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4370-96-1 | |

| Record name | γ-Oxo-α-phenylbenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4370-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 50151 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC59920 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4370-96-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-oxo-2,4-diphenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.